N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[b]thiophene ring, a fluorine atom, and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a propan-2-yl halide under basic conditions.
Attachment of the 3-fluoro-4-methoxybenzamide moiety: This can be accomplished through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The benzo[b]thiophene ring and the benzamide moiety can interact with biological receptors, potentially modulating their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(benzo[b]thiophen-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide: Similar structure but with a different position of the benzo[b]thiophene ring.
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-chloro-4-methoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is unique due to the specific combination of the benzo[b]thiophene ring, fluorine atom, and methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-12(9-14-11-24-18-6-4-3-5-15(14)18)21-19(22)13-7-8-17(23-2)16(20)10-13/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYECZWLMSWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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